>5,000-Fold Loss in Receptor Binding Affinity by L-Ala2 Substitution Differentiates Target from Dermorphin
The stereochemical configuration at position 2 is the primary determinant of opioid receptor binding for dermorphin-related tetrapeptides. The replacement of D-Ala2 with L-Ala (resulting in the target sequence Tyr-L-Ala-Phe-Gly) leads to a deleterious effect, making the analog 1/5000th as potent as dermorphin in displacing bound tritiated dermorphin from rat brain receptors [1]. This defines the target compound as a low-affinity probe clearly distinct from high-potency D-amino acid-containing analogs.
| Evidence Dimension | Relative Binding Potency (Displacement of [3H]dermorphin) |
|---|---|
| Target Compound Data | 1/5000th (0.02%) of dermorphin's potency |
| Comparator Or Baseline | Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2): Set as 100% reference potency |
| Quantified Difference | 5,000-fold reduction in binding affinity |
| Conditions | Rat brain membrane homogenates using [3H]dermorphin as radioligand |
Why This Matters
This extreme differential allows the target compound to serve as an ideal negative control for mu-opioid activation studies, ensuring experimental specificity that cannot be achieved with high-affinity analogs.
- [1] Marastoni, M., Salvadori, S., Tomatis, R., Borea, P.A., & Bertelli, G. (1988). Structural requirements for dermorphin opioid receptor binding. International Journal of Peptide and Protein Research, 32(1), 1-8. View Source
